[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyanophenyl group, a carbamoyl group, and a chloropyridine carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanophenyl isocyanate with methyl 6-chloropyridine-3-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Hydrolysis: The major product is 6-chloropyridine-3-carboxylic acid.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The cyanophenyl and carbamoyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-chloropyridine-3-carboxylate: Lacks the cyanophenyl and carbamoyl groups, making it less versatile.
3-Cyanophenyl isocyanate: Lacks the pyridine ring, limiting its applications.
6-Chloronicotinic acid: Similar structure but lacks the ester and carbamoyl groups.
The uniqueness of this compound lies in its combined functional groups, which provide a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
[2-(3-cyanoanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-13-5-4-11(8-18-13)15(21)22-9-14(20)19-12-3-1-2-10(6-12)7-17/h1-6,8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNHNZHDTBIZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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